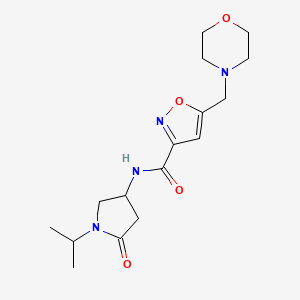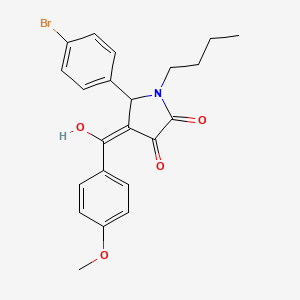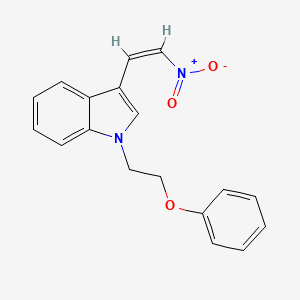![molecular formula C22H25NO4 B5308301 [1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol](/img/structure/B5308301.png)
[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol, also known as BMDP, is a synthetic drug that belongs to the class of cathinones. Cathinones are a type of amphetamine that can cause stimulation of the central nervous system. BMDP is a relatively new drug that has been gaining popularity in the research community due to its unique properties.
Wirkmechanismus
[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol works by increasing the levels of neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. This leads to increased stimulation of the central nervous system, resulting in feelings of euphoria, increased energy, and increased focus.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain parts of the body. This compound has been found to have a relatively short duration of action, with effects lasting for approximately 3-4 hours.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol has a number of advantages for use in lab experiments, including its high potency, relatively low cost, and ease of synthesis. However, it also has a number of limitations, including its potential for toxicity and lack of long-term safety data.
Zukünftige Richtungen
There are a number of future directions for research related to [1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol, including studies related to its potential therapeutic applications, toxicity, and long-term safety. Further research is also needed to better understand the mechanism of action of this compound and its effects on the central nervous system. Additionally, more research is needed to determine the optimal dosage and administration methods for this compound in order to minimize potential side effects and maximize therapeutic benefits.
Conclusion:
In conclusion, this compound is a synthetic drug that has gained popularity in the research community due to its unique properties. It has been found to have a number of pharmacological effects and potential therapeutic applications, although further research is needed to fully understand its mechanism of action and long-term safety. This compound has both advantages and limitations for use in lab experiments, and there are a number of future directions for research related to this drug.
Synthesemethoden
[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol can be synthesized using a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with benzylpiperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then acetylated using acetic anhydride and acetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol has been used in various scientific research studies, including studies related to its pharmacological effects, toxicity, and potential therapeutic applications. This compound has been found to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This suggests that this compound may have potential therapeutic applications in the treatment of depression and other mood disorders.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-15-22(14-17-4-2-1-3-5-17)8-10-23(11-9-22)21(25)13-18-6-7-19-20(12-18)27-16-26-19/h1-7,12,24H,8-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKYXOQMSPUISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B5308262.png)
![2-oxo-N-phenyl-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5308263.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5308266.png)
![4-{4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308275.png)
![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)
![3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5308293.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5308325.png)